molecular formula C25H30O4 B3855231 2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione

2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B3855231
M. Wt: 394.5 g/mol
InChI Key: IHCRPHVAXDYTQR-ZHACJKMWSA-N
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Description

2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexenone derivative, followed by the introduction of the cinnamyl group through a series of condensation and cyclization reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione include other cyclohexenone derivatives and cinnamyl compounds. Examples include:

  • 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl derivatives
  • Cinnamyl alcohol
  • Cinnamyl acetate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(E)-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-phenylprop-2-enyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O4/c1-24(2)12-18(26)22(19(27)13-24)17(11-10-16-8-6-5-7-9-16)23-20(28)14-25(3,4)15-21(23)29/h5-11,17,22,28H,12-15H2,1-4H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCRPHVAXDYTQR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C=CC2=CC=CC=C2)C3=C(CC(CC3=O)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(C(=O)C1)C(/C=C/C2=CC=CC=C2)C3=C(CC(CC3=O)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 2
2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 3
2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 4
2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 5
2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 6
2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione

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